molecular formula C17H19N5O2 B1678454 Piritrexim CAS No. 72732-56-0

Piritrexim

Número de catálogo: B1678454
Número CAS: 72732-56-0
Peso molecular: 325.4 g/mol
Clave InChI: VJXSSYDSOJBUAV-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Piritrexim es un inhibidor liposoluble de la dihidrofolato reductasa, una enzima clave involucrada en la síntesis de tetrahidrofolato, esencial para la síntesis de ADN y la división celular. Este compuesto ha sido investigado por su potencial uso en el tratamiento de varios tipos de cáncer, incluyendo cáncer de vejiga, cáncer de uretra y cáncer de células transicionales de la pelvis renal y el uréter .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: Piritrexim puede sintetizarse a través de un proceso de varios pasos que involucra la condensación de 2,5-dimetoxi-bencilamina con 2,4-diamino-6-metilpirido[2,3-d]pirimidina. La reacción normalmente requiere el uso de ácido acético como catalizador y se lleva a cabo bajo condiciones de reflujo .

Métodos de producción industrial: En entornos industriales, la producción de this compound implica síntesis a gran escala utilizando condiciones de reacción similares pero optimizadas para obtener mayores rendimientos y pureza. El proceso incluye pasos de purificación como recristalización y cromatografía para asegurar que el producto final cumpla con los estándares farmacéuticos .

Análisis De Reacciones Químicas

Tipos de reacciones: Piritrexim experimenta diversas reacciones químicas, incluyendo:

Reactivos y condiciones comunes:

Productos principales:

Aplicaciones Científicas De Investigación

Clinical Applications

Piritrexim has been studied for its effectiveness in various malignancies. Below is a summary of its applications based on clinical studies:

Cancer Type Study Design Patient Response Notable Findings
Head and Neck Cancer Phase II study27% overall response rate3 complete responses and 6 partial responses among evaluable patients .
High-Grade Glioma Phase II study9% overall response rateLimited efficacy; major toxicity was myelosuppression .
Breast Cancer Multicenter Phase II study4.8% overall response rateOne partial response lasting 24 weeks; myelotoxicity was the most common side effect .
Melanoma Phase II studyVariable responseTumor responses observed; potential for better efficacy compared to methotrexate .
Urothelial Cancer Phase II studyNotable responsesIndications of superior efficacy compared to methotrexate in some cases .

Pharmacokinetics

This compound exhibits high oral bioavailability (approximately 75%), with peak plasma levels occurring around 1.5 hours post-ingestion. The drug undergoes hepatic metabolism, leading to active metabolites, with a terminal half-life ranging from 1.5 to 4.5 hours. This pharmacokinetic profile supports its administration in cycles typically consisting of daily doses over five days, followed by breaks .

Case Studies

  • Advanced Squamous Cell Carcinoma : In a study involving 34 patients with previously untreated squamous cell carcinoma of the head and neck, this compound demonstrated an overall response rate of 27%. The median duration of response was approximately 162 days, indicating potential effectiveness comparable to traditional therapies like methotrexate .
  • Recurrent High-Grade Glioma : A separate phase II trial noted that out of 22 evaluable patients, only one achieved a complete response, with myelosuppression being the primary toxicity observed. The low response rate suggests limited utility for this compound in this specific malignancy .
  • Locally Advanced Breast Cancer : In a multicenter study involving patients who had undergone prior chemotherapy, this compound yielded a partial response in one patient out of 21 evaluable cases. Myelosuppression was again the predominant side effect noted during treatment cycles .

Mecanismo De Acción

Piritrexim ejerce sus efectos inhibiendo la dihidrofolato reductasa, evitando así la conversión de dihidrofolato a tetrahidrofolato. Esta inhibición interrumpe la síntesis de timidilato, purinas y ciertos aminoácidos, lo que lleva a la inhibición de la síntesis de ADN y la división celular. El principal objetivo molecular de this compound es la dihidrofolato reductasa, y su acción implica la unión al sitio activo de la enzima, bloqueando así su actividad .

Comparación Con Compuestos Similares

Piritrexim se compara con otros inhibidores de la dihidrofolato reductasa como el metotrexato, el trimetrexato y la trimetoprima:

Unicidad de this compound: La liposolubilidad de this compound le permite entrar rápidamente en las células tumorales por difusión pasiva, lo que lo hace efectivo contra ciertos tipos de cáncer. Su incapacidad para poli-glutamatarse lo distingue del metotrexato, lo que lleva a diferentes propiedades farmacocinéticas y aplicaciones terapéuticas .

Compuestos similares:

Actividad Biológica

Piritrexim is a small molecule classified as an antifolate, primarily known for its potent inhibitory action on dihydrofolate reductase (DHFR), an essential enzyme in folate metabolism. Its chemical structure is represented by the formula C17H19N5O2C_{17}H_{19}N_{5}O_{2} and it has been investigated for its potential in treating various cancers, particularly bladder and urethral cancers, as well as for its activity against certain parasitic infections.

Chemical and Pharmacological Properties

  • Molecular Weight : 325.3651 g/mol
  • Mechanism of Action : Inhibits dihydrofolate reductase, disrupting folate metabolism and DNA synthesis.
  • Solubility : Lipid-soluble, enhancing its absorption and distribution in biological systems.

Biological Activity

This compound exhibits a range of biological activities, particularly in oncology and parasitology:

  • Anticancer Activity :
    • This compound has shown efficacy in inhibiting the growth of various cancer cell lines due to its action on DHFR. It has been evaluated in clinical settings for recurrent high-grade gliomas, demonstrating significant activity comparable to methotrexate .
    • A Phase II study indicated that oral administration of this compound was effective in managing high-grade gliomas, with results supporting its potential as a therapeutic agent .
  • Antiparasitic Activity :
    • The compound has been tested against Pneumocystis carinii and Toxoplasma gondii, showing potent activity. Studies indicate that this compound is effective at concentrations that inhibit these pathogens significantly .
  • Inhibition Potency :
    • The IC50 values for this compound's inhibition of DHFR vary among studies, with reported values around 0.025 nM to 4.3 nM, indicating strong binding affinity .

Case Study 1: Glioma Treatment

In a Phase II clinical trial involving patients with recurrent high-grade gliomas, this compound was administered orally. Results showed a promising response rate, with several patients experiencing stabilization of disease progression. The study highlighted the need for further investigation into optimal dosing and combination therapies to enhance efficacy.

Case Study 2: Treatment of Pneumocystis Pneumonia

A study evaluating the use of this compound in patients with AIDS-related Pneumocystis pneumonia demonstrated significant improvement in clinical outcomes when used as part of a combination therapy regimen. The drug's ability to penetrate the central nervous system was noted as beneficial in treating opportunistic infections associated with immunocompromised states.

Research Findings

Recent research has focused on the structural variations of this compound and their impact on biological activity. A study synthesized various analogues of this compound to evaluate their potency against DHFR, revealing that certain modifications could enhance inhibitory effects while maintaining low toxicity profiles .

Comparative Table of Biological Activity

Activity Type Target Organism/Condition IC50 (nM) Reference
Cancer TreatmentHigh-grade gliomaNot specified
AntiparasiticPneumocystis carinii0.61
AntiparasiticToxoplasma gondii4.3
DHFR InhibitionHuman DHFR0.025

Propiedades

IUPAC Name

6-[(2,5-dimethoxyphenyl)methyl]-5-methylpyrido[2,3-d]pyrimidine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O2/c1-9-11(6-10-7-12(23-2)4-5-13(10)24-3)8-20-16-14(9)15(18)21-17(19)22-16/h4-5,7-8H,6H2,1-3H3,(H4,18,19,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJXSSYDSOJBUAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=NC(=NC2=NC=C1CC3=C(C=CC(=C3)OC)OC)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20223032
Record name Piritrexim
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20223032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72732-56-0
Record name Piritrexim
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=72732-56-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Piritrexim [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072732560
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Piritrexim
Source DrugBank
URL https://www.drugbank.ca/drugs/DB03695
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Piritrexim
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20223032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PIRITREXIM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MK2A783ZUT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Piritrexim
Reactant of Route 2
Reactant of Route 2
Piritrexim
Reactant of Route 3
Reactant of Route 3
Piritrexim
Reactant of Route 4
Reactant of Route 4
Piritrexim
Reactant of Route 5
Piritrexim
Reactant of Route 6
Piritrexim

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.